molecular formula C5H4N4 B6615358 1H-pyrazolo[4,3-c]pyridazine CAS No. 36874-06-3

1H-pyrazolo[4,3-c]pyridazine

Cat. No.: B6615358
CAS No.: 36874-06-3
M. Wt: 120.11 g/mol
InChI Key: NMEPLWZDUIIAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-c]pyridazine is a nitrogen-rich bicyclic heterocyclic compound of significant interest in medicinal and agrochemical research. These fused ring systems are frequently investigated as core scaffolds in fragment-based drug discovery (FBDD) due to their potential for multi-vector functionalization, which allows researchers to optimize drug-like properties and interactions with biological targets . The synthetic routes to such heterocycles often involve the cyclization of a pyrazole ring onto a pre-formed pyridazine, for instance, through the reaction of semicarbazide with specific tetrahydro pyridazine precursors . As a key member of the pyrazolopyridazine family, this compound serves as a versatile building block for developing novel molecules with potential bioactivities. Researchers utilize this scaffold to create new compounds for screening against various diseases and for application in material science. This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

IUPAC Name

1H-pyrazolo[4,3-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-6-9-5-3-7-8-4(1)5/h1-3H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEPLWZDUIIAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1H-pyrazolo[4,3-c]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound and its derivatives have been shown to exhibit various biological activities through different mechanisms:

  • GABA_A Receptor Modulation : Some derivatives modulate the activity of the GABA_A receptor, which is crucial for neurotransmission and is implicated in conditions such as epilepsy and anxiety disorders. This modulation can lead to therapeutic effects in pain management and seizure control .
  • Inhibition of Carbonic Anhydrase : Recent studies have highlighted the inhibitory activity of pyrazolo[4,3-c]pyridazine derivatives against several isoforms of carbonic anhydrase (CA), particularly hCA I and hCA II. These enzymes are involved in various physiological processes, including acid-base balance and respiration. The most potent inhibitors exhibited Ki values significantly lower than that of standard drugs like acetazolamide .
  • Antiproliferative Activity : Research indicates that certain pyrazolo[4,3-c]pyridazine derivatives possess antiproliferative properties against cancer cell lines such as HeLa and A549. The structure-activity relationship (SAR) studies suggest that specific functional groups enhance their efficacy in inhibiting cell growth .

1. GABA_A Receptor Modulation

A study on pyrazolopyridazine derivatives demonstrated their potential in modulating GABA_A receptor activity, which could be beneficial for treating neurological disorders. The compounds showed significant effects on receptor subunit composition, impacting their pharmacological profile .

2. Carbonic Anhydrase Inhibition

In a detailed examination of various pyrazolo[4,3-c]pyridazine sulfonamides, researchers found that several compounds exhibited strong inhibitory effects against human carbonic anhydrases. For instance, compound 1f showed a Ki value of 58.8 nM against hCA I, outperforming many known inhibitors .

CompoundKi (nM)Target Isoform
1f58.8hCA I
1g66.8hCA I
1k88.3hCA I
AAZ250hCA I

3. Antiproliferative Activity

The antiproliferative effects were evaluated using various cancer cell lines. Compounds with hydroxyl (-OH) groups showed enhanced activity, with IC50 values indicating significant inhibition of cell growth:

CompoundIC50 (μM)Cell Line
Compound A0.058HeLa
Compound B0.035A549
Compound C0.021MDA-MB-231

These findings suggest that structural modifications can lead to improved biological activity.

Comparison with Similar Compounds

Pyrazolo[3,4-c]pyridazine

  • Core Structure : Pyrazole fused to pyridazine at positions 3 and 3.
  • Key Differences : The altered fusion position modifies nitrogen atom orientation, affecting hydrogen-bonding interactions. For example, pyrazolo[3,4-c]pyridazine derivatives synthesized via condensation with formamide exhibit distinct reactivity patterns compared to 1H-pyrazolo[4,3-c]pyridazine .
  • Applications : Used in synthesizing polycyclic systems like pyrimido[5',4':8,6]pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridazine, highlighting its versatility in complex heterocycle formation .

Pyrazolo[4,3-c]cinnoline

  • Core Structure: Benzannulated pyridazine (cinnoline) fused with pyrazole.
  • For example, (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone exhibits antimicrobial activity due to improved membrane penetration .
  • Applications : Broad-spectrum antifungal activity against pathogens like Candida albicans, with compound 5e showing moderate efficacy compared to fluconazole .

Pyrazolo[3,4-b]pyridine

  • Core Structure : Pyrazole fused to pyridine (one nitrogen in the six-membered ring).
  • Key Differences : The absence of a second nitrogen in the pyridine ring reduces polarity. Derivatives like ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (MW: 191.19) are explored as anti-HIV agents via reverse transcriptase inhibition .
  • Applications : Anti-proliferative activity against glioma cells, mediated by mechanisms distinct from pyridazine-based analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Substituents
This compound C6H4N4 132.12 N/A N/A Base structure
3-Methyl-1H-pyrazolo[4,3-c]pyridine C7H7N3 133.15 305.8 (predicted) 1.273 Methyl group at position 3
6-Chloro-1H-pyrazolo[4,3-c]pyridine C6H3ClN3 153.56 N/A N/A Chlorine at position 6
1H-Pyrazolo[4,3-c]cinnoline C10H6N4 182.18 N/A N/A Benzannulated pyridazine

Notes:

  • Substituents like chlorine or methyl groups significantly alter lipophilicity and metabolic stability. For instance, 3-methyl substitution increases boiling point by ~22°C compared to the base structure .
  • Benzannulation (cinnoline derivatives) enhances molecular weight and aromatic interactions, improving antifungal activity .

Pharmacological Activity Comparison

Compound Biological Activity Mechanism/Target Efficacy Notes
This compound Potential M4PAMs Allosteric modulation of M4 receptors Poor disposition limits advancement
Pyrazolo[4,3-c]cinnoline Antimicrobial (fungi, bacteria) Membrane disruption or enzyme inhibition Compound 5e: Moderate vs. fluconazole
Pyrazolo[3,4-b]pyridine Anti-HIV, anti-proliferative (glioma) Reverse transcriptase inhibition EC50: 0.5–2 µM for HIV
6-(2,4-Difluorophenoxy)-3-(2-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazine Not specified N/A Synthesized via hydrazine condensation

Key Findings :

  • M4PAMs: Pyridazine-based tricycles (e.g., pyrazolo[3’,4’:4,5]thieno[2,3-c]pyridazine) show advanced development but suffer from poor pharmacokinetics compared to simpler bicyclic analogs .
  • Antifungal Activity: Cinnoline derivatives outperform non-benzannulated pyridazines due to enhanced lipophilicity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1H-pyrazolo[4,3-c]pyridazine derivatives?

The synthesis of this compound derivatives typically involves multi-step heterocyclic condensation and functionalization. Key steps include:

  • SN2 reactions with sodium sulfide (Na₂S) and subsequent condensation with nitriles (e.g., 2-chloroacetonitrile) to form intermediate pyridazine-thioether structures .
  • Sandmeyer reactions for introducing halogens or other substituents, followed by hydrazine condensation to generate the pyrazole ring .
  • Reductive amination to install alkyl or aryl groups at specific positions, as seen in the synthesis of M4PAMs (M4 positive allosteric modulators) .
    For example, 3-Phenyl-6-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridazine was synthesized via cyclocondensation of hydrazine derivatives with substituted pyridines, yielding a 75% product after purification by recrystallization .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Used to confirm regioselectivity and substitution patterns. For instance, the singlet at δ 13.70 ppm in DMSO-d₆ corresponds to the NH proton in the pyrazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, as demonstrated for C₁₄H₁₄N₄ (calc. [M+H]⁺: 239.1291; observed: 239.1293) .
  • Melting Point Analysis : Provides purity indicators (e.g., 272–275°C for 3-Phenyl-6-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridazine) .

Q. How are this compound derivatives purified, and what challenges arise during isolation?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/dichloromethane or triethylamine-containing solvents resolves regioisomers .
  • Recrystallization : Methanol or ethanol is used for high-purity solids, though polar derivatives may require mixed solvents (e.g., methanol-ether) .
    Challenges include low yields due to competing side reactions (e.g., over-alkylation) and solubility issues in non-polar solvents .

Advanced Research Questions

Q. How do structural modifications of this compound influence kinase inhibition potency and selectivity?

  • Pyridyl Substituents : Introducing 2-pyridyl or 3-pyridyl groups at positions 3 and 6 enhances binding to ATP pockets in kinases like EGFR. For example, 1-Methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine (6b) showed IC₅₀ < 50 nM against EGFR-driven cancer cells .
  • Hybrid Scaffolds : Quinoline or thiazole hybrids improve selectivity by reducing off-target effects. Compound 6c (3-(2-pyridyl)-6-(3-pyridyl)) exhibited >10-fold selectivity for EGFR over normal fibroblast cells .

Q. What strategies address poor pharmacokinetic properties (e.g., metabolic instability) in this compound-based drug candidates?

  • Bioisosteric Replacement : Substituting metabolically labile groups (e.g., methyl with trifluoromethyl) improves metabolic stability .
  • Prodrug Design : Phosphate or ester prodrugs of hydroxylated derivatives enhance oral bioavailability, as seen in M4PAM optimization .
  • LogP Optimization : Reducing cLogP via hydrophilic substituents (e.g., carboxylic acids) mitigates poor aqueous solubility .

Q. How can computational methods guide the design of this compound derivatives with improved target affinity?

  • Molecular Docking : Predicts binding modes to kinases (e.g., FGFR1) by aligning pyridazine cores with hinge regions. For example, docking studies identified hydrogen bonds between the pyrazole NH and kinase backbone carbonyls .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. How should researchers resolve contradictions in biological activity data across structurally similar derivatives?

  • Counter-Screening : Test compounds against related off-target kinases (e.g., VEGFR2, PDGFR) to confirm selectivity .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo efficacy .

Q. What patent considerations exist for novel this compound derivatives in oncology?

  • Novelty Requirements : Claims must emphasize unique substitution patterns (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives as Bcl-xL inhibitors) .
  • Process Patents : Protect scalable synthesis routes, such as regioselective alkylation using potassium carbonate in DMF at 85–90°C .

Q. How can regioselectivity challenges in pyridazine functionalization be addressed?

  • Directing Groups : Use nitro or amino substituents to guide electrophilic substitution. For example, 4-amino groups direct bromination to the 6-position .
  • Microwave-Assisted Synthesis : Accelerates reactions to minimize side products, as demonstrated in the synthesis of 3-bromo derivatives .

Q. What in vitro assays are recommended for evaluating the anti-proliferative activity of this compound derivatives?

  • MTT/Proliferation Assays : Test compounds against cancer cell lines (e.g., A549, MCF-7) with IC₅₀ determination .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining confirms pro-apoptotic mechanisms .
  • Kinase Panel Screening : Broad kinase profiling (e.g., Eurofins KinaseProfiler) identifies off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[4,3-c]pyridazine
Reactant of Route 2
1H-pyrazolo[4,3-c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.